molecular formula C28H24F12N4P2 B1165635 ganglioside, GD1c CAS No. 104137-85-1

ganglioside, GD1c

货号: B1165635
CAS 编号: 104137-85-1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ganglioside, GD1c, also known as this compound, is a useful research compound. Its molecular formula is C28H24F12N4P2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Immunological Applications

Role in T Cell Activation:
GD1c is predominantly expressed in rat thymocytes and T cells, where it has been shown to enhance cellular proliferation. Studies indicate that antibodies against GD1c can potentiate T cell activation, particularly when combined with anti-CD3 and anti-CD4 antibodies, suggesting a regulatory mechanism involved in T cell activation . This property makes GD1c a potential target for immunotherapy strategies aimed at modulating immune responses.

Case Study:
In a study involving rat T cells, the application of an anti-GD1c monoclonal antibody significantly increased cell proliferation when cross-linked with other T cell receptors . This finding highlights GD1c's potential as a therapeutic agent in conditions requiring enhanced immune responses.

Neurobiological Research

Gangliosides in Neuronal Development:
Gangliosides, including GD1c, are critical for neuronal development and function. They are involved in neuritogenesis, survival, and adhesion of neural cells. The expression levels of gangliosides change dramatically during brain development, with complex gangliosides like GD1c playing significant roles .

Case Study:
Research has demonstrated that alterations in ganglioside composition can lead to neurological disorders. For instance, knockout mouse models lacking specific ganglioside synthases exhibit motor dysfunctions and impaired nerve regeneration . This underscores the importance of GD1c in maintaining neuronal health and function.

Therapeutic Potential in Neurodegenerative Diseases

Role in Disease Mechanisms:
Dysregulation of ganglioside metabolism is implicated in several neurodegenerative diseases such as Tay-Sachs disease and Sandhoff disease. GD1c's involvement in cellular signaling pathways suggests it may play a role in disease mechanisms .

Clinical Implications:
Investigating the therapeutic potential of GD1c could lead to novel treatment strategies for neurodegenerative diseases. For example, enhancing GD1c levels may help restore normal signaling pathways disrupted in these conditions.

Binding Interactions and Co-receptor Functions

Molecular Interactions:
GD1c can interact with various membrane proteins, influencing their localization and activity within cellular microdomains. These interactions are crucial for receptor dimerization and signaling pathways essential for neuronal function .

Case Study:
The interaction of GD1c with the epidermal growth factor receptor has been shown to inhibit receptor activation, highlighting its regulatory role in signaling pathways critical for cell growth and differentiation . Understanding these interactions can inform drug design targeting specific signaling pathways.

Synthesis and Microarray Applications

Synthetic Biology:
Recent advancements have enabled the synthesis of ganglioside glycans, including GD1c, allowing researchers to explore their binding specificity with various receptors using microarray technology. This approach facilitates high-throughput screening of ganglioside interactions with immune checkpoint proteins like Siglec-7 and Siglec-9 .

Research Findings:
A study utilizing synthesized gangliosides on microarrays revealed distinct binding patterns that could inform therapeutic strategies targeting immune responses mediated by these glycan recognition proteins . This application underscores the versatility of GD1c in both basic research and clinical applications.

化学反应分析

Synthetic Pathways for GD1c

GD1c is synthesized through chemoenzymatic methods or total chemical synthesis, with distinct reaction steps:

Key Chemical Reactions and Conditions

Reaction StepReagents/ConditionsOutcome
Sialic acid condensationDMTST, dichloromethane, 0°C to RTForms α(2→8)-linked disialic acid
Glycosylation of sphingosineTrichloroacetimidate, BF₃·Et₂O, molecular sievesβ-Glycoside bond formation
Azide reductionH₂, Pd/C, ethanolConverts azide to amine
Ceramide acylationOctadecanoic acid, EDC/NHS, CH₂Cl₂Attaches fatty acid chain

Biochemical Interactions

GD1c’s terminal glycan structure enables specific binding interactions:

  • Siglec-7 binding :
    GD1c exhibits moderate affinity for Siglec-7 , an immune checkpoint protein on natural killer cells, though weaker than GD3 .

  • Role in membrane dynamics :
    While not directly studied, GD1c’s structural similarity to GD1a and GD1b suggests its sialic acid arrangement (α2→3 and α2→8 linkages) influences membrane curvature and vesicle-substrate interactions .

Structural Determinants of Reactivity

  • Sialic acid positioning :
    GD1c’s α2→8-linked disialic acid (vs. GD1a’s α2→3/α2→6 configuration) reduces steric hindrance during enzymatic glycosylation, enabling efficient synthesis .

  • Ceramide acyl chain :
    The C18 fatty acid in GD1c enhances hydrophobic interactions during SLB formation, though this property is less studied compared to GM1 or GD1a .

常见问题

Basic Research Questions

Q. What methodologies are recommended for structural characterization of GD1c in complex biological samples?

GD1c’s structural elucidation requires advanced glycoanalytical techniques. Permethylation followed by gas chromatography-mass spectrometry (GC/MS) is a gold standard for determining glycosidic linkages and monosaccharide composition. For example, permethylation analysis can differentiate GD1c from structurally similar gangliosides (e.g., GT1a, GQ1b) by identifying specific sialic acid linkages (e.g., α2-3 vs. α2-6) to galactose residues . Thin-layer chromatography (TLC) combined with immunostaining using anti-GD1c monoclonal antibodies is also critical for preliminary identification in tissue extracts .

Q. How can researchers detect and quantify GD1c expression in glioblastoma or autoimmune disease models?

Use antibody-based assays (e.g., ELISA, immunofluorescence) with validated anti-GD1c antibodies, ensuring specificity via knockout controls (e.g., ST8Sia V-deficient cell lines) . For quantification, mass spectrometry (MS) with internal standards (e.g., isotopically labeled GD1c) improves accuracy. In autoimmune studies, GD1c-specific IgG antibodies in patient sera can be correlated with clinical phenotypes (e.g., Guillain-Barré syndrome) using electrochemiluminescence assays .

Q. What is the role of GD1c in cancer metastasis, and how can this be experimentally validated?

GD1c is implicated in tumor cell adhesion and migration via interactions with extracellular matrix components. Functional studies should combine genetic approaches (e.g., siRNA knockdown of ST8Sia V, the synthase responsible for GD1c biosynthesis) with in vitro assays like transwell migration and Matrigel invasion. Orthotopic xenograft models in immunodeficient mice can further validate metastasis-promoting roles .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on GD1c’s role in autoimmune responses?

Contradictions often arise from cohort heterogeneity or methodological variability. For example, while GD1c antibodies are linked to axonal Guillain-Barré syndrome, not all patients with these antibodies exhibit Campylobacter jejuni infection . To address this, use stratified patient cohorts with standardized antibody titers and employ multi-omics approaches (e.g., glycomics and metagenomics) to identify confounding factors like microbiome diversity or host genetic polymorphisms .

Q. What experimental strategies can elucidate GD1c’s biosynthesis pathway and regulatory mechanisms?

Combine metabolic labeling (e.g., radiolabeled sialic acid precursors) with enzymatic assays using recombinant sialyltransferases (e.g., ST8Sia V). CRISPR-Cas9 knockout models or tissue-specific transgenic mice can validate enzyme-substrate relationships. For regulatory mechanisms, chromatin immunoprecipitation (ChIP) and luciferase reporter assays are recommended to study transcriptional control of ST8Sia V in glioblastoma .

Q. How can researchers address challenges in isolating GD1c for functional studies without cross-contamination?

Opt for high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or MS-coupled purification. Validate purity using nuclear magnetic resonance (NMR) and comparative TLC against reference standards. For cell-based studies, use glycoengineered cell lines (e.g., CHO cells with humanized GD1c biosynthesis pathways) to avoid interference from endogenous gangliosides .

Q. What statistical approaches are appropriate for analyzing GD1c’s association with clinical outcomes in small-sample studies?

Use non-parametric tests (e.g., Mann-Whitney U) for antibody titer comparisons and Bayesian hierarchical models to account for sample size limitations. For longitudinal data, mixed-effects models can track GD1c dynamics alongside disease progression. Always report effect sizes and confidence intervals to avoid overinterpretation .

Q. Methodological Challenges and Solutions

Q. How to standardize GD1c quantification across laboratories with varying analytical platforms?

Establish interlaboratory harmonization protocols using shared reference materials (e.g., GD1c-certified standards from the NIH Glycoscience Program). Cross-validate results via round-robin testing and adopt reporting standards from the Beilstein Journal of Organic Chemistry, which mandates detailed experimental replication steps .

Q. What emerging technologies could revolutionize GD1c research?

Single-cell glycomics enables GD1c profiling in rare cell populations (e.g., tumor-initiating cells). Cryo-electron microscopy can visualize GD1c’s interactions with membrane receptors at atomic resolution. CRISPR-based glyco-editing tools (e.g., SiaEdit) allow precise manipulation of GD1c expression in vivo .

属性

CAS 编号

104137-85-1

分子式

C28H24F12N4P2

分子量

0

同义词

ganglioside, GD1c

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。